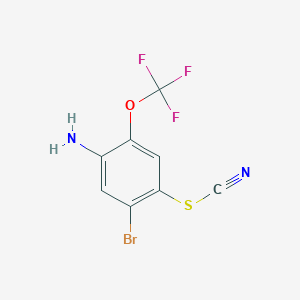
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline
Descripción general
Descripción
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H4BrF3N2OS . It has a molecular weight of 313.10 g/mol .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline is 1S/C8H4BrF3N2OS/c9-4-1-5(14)6(15-8(10,11)12)2-7(4)16-3-13/h1-2H,14H2 . The compound has a complexity of 293 and a topological polar surface area of 84.3 Ų .Physical And Chemical Properties Analysis
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline has a molecular weight of 313.10 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has one hydrogen bond donor and seven hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 311.91798 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Synthesis of Aniline Derivatives : An improved synthesis process for aniline derivatives like 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, has been developed. This compound, prepared from 4-trifluoromethoxy aniline, achieved a high reaction yield of 97% and product purity over 99.5% (Ding Zhi-yuan, 2011).
- Antimicrobial Properties : Studies on N-derivatives of anilines, including 2,5-dichloro-4-thiocyanatoaniline, demonstrated strong antibacterial activities against Staphylococcus aureus (R. Kimura et al., 1962).
Novel Compounds and Applications
- Benzothiazole Derivatives : The synthesis of novel compounds like 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles showed potential for antimicrobial activity against various bacteria (T. Bhagat et al., 2012).
- Glycosylidene-Spiro-Heterocycles : A reaction involving thiocyanate ions led to the formation of glycosylidene-spiro-thiazolidine and -thiazoline derivatives, indicating potential applications in chemical synthesis (E. Ősz et al., 1999).
Chemical Properties and Analysis
- Regioselective Reactions : Studies on the regioselective bromination of anilines reveal insights into reaction mechanisms and chemical properties, which could be relevant for further application in chemical synthesis (Giorgio Cerichelli et al., 2006).
Propiedades
IUPAC Name |
[4-amino-2-bromo-5-(trifluoromethoxy)phenyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2OS/c9-4-1-5(14)6(15-8(10,11)12)2-7(4)16-3-13/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSWDDCBPNXWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)SC#N)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674928 | |
| Record name | 4-Amino-2-bromo-5-(trifluoromethoxy)phenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline | |
CAS RN |
1133115-30-6 | |
| Record name | 4-Amino-2-bromo-5-(trifluoromethoxy)phenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride](/img/structure/B1373197.png)
![1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride](/img/structure/B1373199.png)

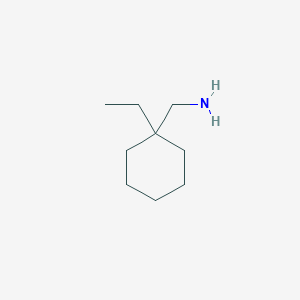
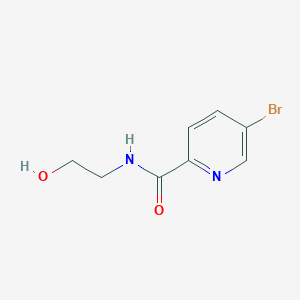
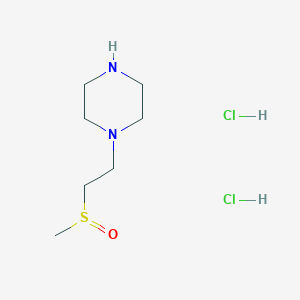

![methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1373207.png)
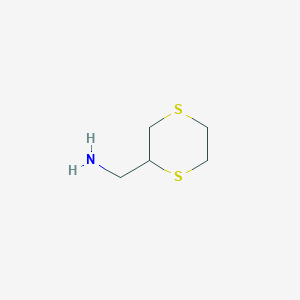
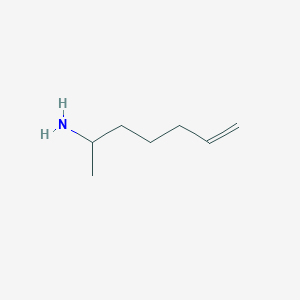
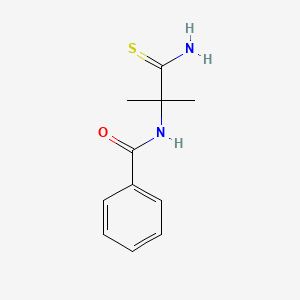

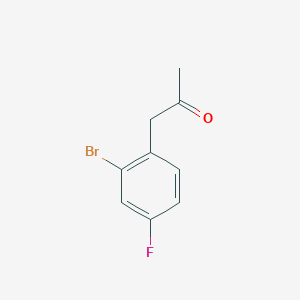
![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)